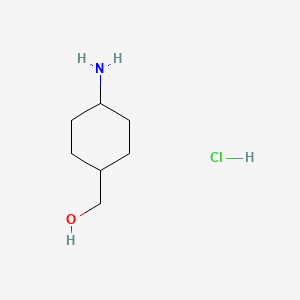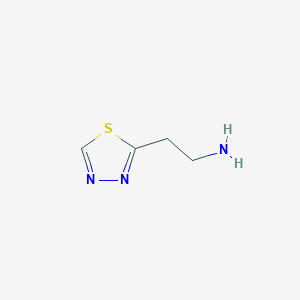
1,3,4-噻二唑-2-乙胺
描述
1,3,4-Thiadiazole-2-ethylamine is a derivative of the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
A novel approach to the synthesis of 1,3,4-thiadiazole-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE). This reaction proceeds through three steps, resulting in the formation of the corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole-2-ethylamine derivatives has been confirmed by various spectroscopic techniques such as mass spectrometry, IR, and NMR .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole-2-ethylamine derivatives involve cyclization, condensation reactions, and functional group transformations .Physical And Chemical Properties Analysis
The 1,3,4-thiadiazole compound is a five-membered heterocyclic scaffold with diverse physicochemical properties. It is a mesoionic system associated with discrete regions of positive and negative charges, leading to σ and π electrons and highly polarizable derivatives .科学研究应用
Antimicrobial Agents
1,3,4-Thiadiazole-2-ethylamine derivatives have shown significant antimicrobial activity. These compounds have been synthesized and tested against various bacterial and fungal strains, including E. coli, B. mycoides, and C. albicans . The antimicrobial properties are attributed to the presence of the thiadiazole ring, which interacts with microbial enzymes and disrupts their function .
Fluorescent Probes for Biothiol Detection
Researchers have developed fluorescent probes based on 1,3,4-thiadiazole-2-ethylamine for the detection of biothiols such as homocysteine (Hcy), cysteine (Cys), and glutathione (GSH) . These probes utilize the excited state intramolecular proton transfer (ESIPT) mechanism, allowing for high sensitivity and selectivity in detecting these important biological molecules. This application is particularly useful in medical diagnostics and environmental monitoring .
Anticancer Agents
1,3,4-Thiadiazole-2-ethylamine derivatives have been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer and lung adenocarcinoma . The anticancer activity is believed to be due to the ability of the thiadiazole moiety to interfere with cellular processes critical for cancer cell survival .
Antifungal Agents
The antifungal properties of 1,3,4-thiadiazole-2-ethylamine derivatives have been explored, particularly against plant pathogens such as G. zeae, Botryosphaeria dothidea, Phomopsis sp., P. infestans, and Thanatephorus cucumeris . These compounds have shown promising results in inhibiting fungal growth, making them potential candidates for agricultural fungicides .
Anti-inflammatory Agents
Research has indicated that 1,3,4-thiadiazole-2-ethylamine derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 , which are involved in the inflammatory response. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Agents
1,3,4-Thiadiazole-2-ethylamine derivatives have also been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is attributed to the electron-donating ability of the thiadiazole ring.
These applications highlight the versatility and potential of 1,3,4-thiadiazole-2-ethylamine in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents A new 1,3,4-thiadiazole-based ESIPT probe for detection of Hcy/Cys and GSH by two-channel fluorescent procedure and its potential applications 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold : Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold
作用机制
Target of Action
1,3,4-Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial , anticonvulsant , and anticancer properties. The primary targets of these compounds are often dependent on the specific biological activity being exhibited. For instance, in their role as anticancer agents, 1,3,4-thiadiazole derivatives have been found to interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . In their role as anticonvulsants, these compounds have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives is largely dependent on their specific biological activity. As anticancer agents, these compounds interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . As anticonvulsants, these compounds prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
1,3,4-Thiadiazole derivatives affect various biochemical pathways based on their specific biological activity. For instance, as anticancer agents, these compounds interfere with processes related to DNA replication . As anticonvulsants, these compounds affect the GABAA pathway .
Pharmacokinetics
It is known that the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability .
Result of Action
The result of the action of 1,3,4-thiadiazole derivatives is largely dependent on their specific biological activity. As anticancer agents, these compounds inhibit the replication of both human tumor and bacterial cells . As anticonvulsants, these compounds prevent neurons from firing in the brain .
Action Environment
The action environment of 1,3,4-thiadiazole derivatives can influence their action, efficacy, and stability. For instance, the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability . Additionally, the sulfur atom of the thiadiazole ring imparts improved liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
未来方向
Recent research has shown a noticeable increase in interest in the synthesis and biological application of various derivatives of 2-amino-1,3,4-thiadiazoles. These compounds have shown promising results in various fields, including medicinal, agricultural, and materials chemistry . Future research will likely continue to explore the potential of these compounds in various applications.
属性
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-2-1-4-7-6-3-8-4/h3H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKYRCHORWLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Thiadiazole-2-ethylamine | |
CAS RN |
13275-68-8 | |
| Record name | 2-Ethylamino-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



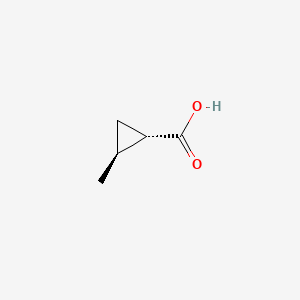
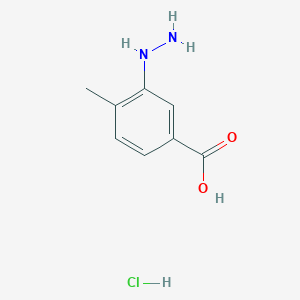

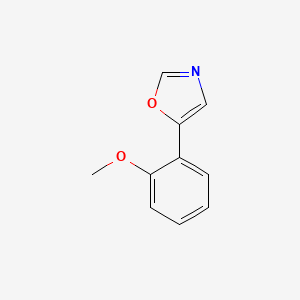
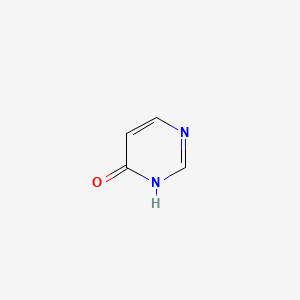
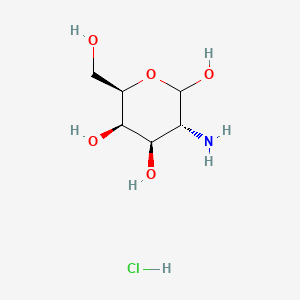
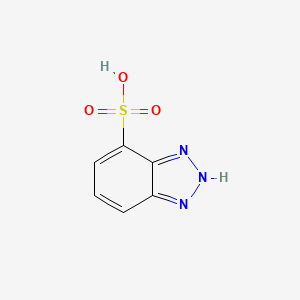
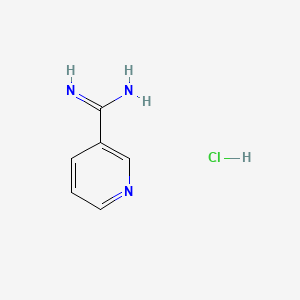
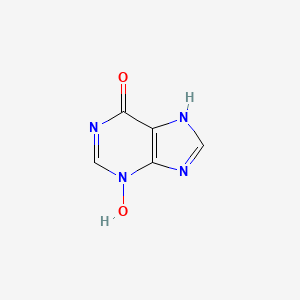
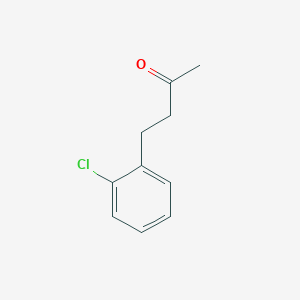
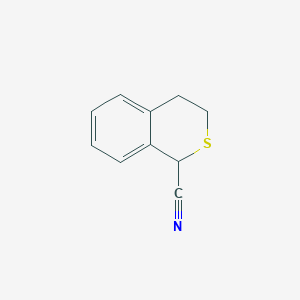
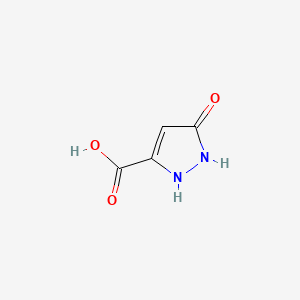
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B3021902.png)
